

# Application Notes and Protocols for Etching NI-42 in Microelectronic Applications

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## Compound of Interest

Compound Name: NI-42

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## Introduction

Nickel-Iron Alloy 42 (**NI-42**), also known as Permalloy, is a critical material in microelectronics due to its low coefficient of thermal expansion and valuable magnetic properties.[1][2][3][4] The precise patterning of **NI-42** thin films is essential for the fabrication of various microelectronic components, including lead frames, semiconductor packages, and micro-electro-mechanical systems (MEMS).[1] This document provides detailed protocols for both wet and dry etching of **NI-42**, summarizing key quantitative data and illustrating the experimental workflows and underlying mechanisms.

## Data Presentation: Etching Parameters and Rates

The selection of an appropriate etching technique depends on the specific requirements of the application, such as desired etch rate, anisotropy, selectivity, and surface finish. The following tables summarize quantitative data for various wet and dry etching processes for **NI-42** and similar NiFe alloys.

Table 1: Wet Etching of **NI-42** (NiFe Alloys)

Etchant Composition	Temperature (°C)	Etch Rate	Observations	Reference
Nitric Acid (HNO <sub>3</sub> ) based solutions	25	50 - 170 nm/min	Faster etching, but can result in a rough surface. [5]	[5]
Hydrochloric Acid (HCl) based solutions	25	< 10 nm/min	Slower etching, but produces a smoother surface.[5] May leave behind etch residues.[5]	[5]
50ml HNO <sub>3</sub> + 50ml CH <sub>3</sub> COOH + 20ml H <sub>2</sub> SO <sub>4</sub> in 100ml DI H <sub>2</sub> O	Ambient	Dependent on dilution	Acidic solution for nickel etching.[6]	[6]
Ferric Chloride (FeCl <sub>3</sub> ) solution	40 - 60	1.25 μm/min	Commonly used acid for etching nickel-iron alloys. [6][7]	[6]

Table 2: Dry Etching of **NI-42** (NiFe Alloys)

Gas Chemistry	Power	Pressure	Etch Rate	Etching Mechanism	Reference
CO/NH <sub>3</sub>	-	-	45 - 130 nm/min	Primarily physical sputtering.[8]	[8]
Cl <sub>2</sub> /Ar	Coil RF Power: 700 W, DC-bias: 300 V	5 mTorr	Decreases with increasing Cl <sub>2</sub> concentration	Physical sputtering assisted by chemical reaction.[9]	[9][10]
CH <sub>4</sub> /H <sub>2</sub> /O <sub>2</sub>	Self-bias voltage: ~850 V	27 mbar	Varies with gas concentration	Reactive ion etching.[5]	[5]
ICl/Ar	Source: 750 W, Chuck: 250 W	5 mTorr	Varies with ICl percentage	Chemically assisted physical sputtering.	
IBr/Ar	Source: 750 W, Chuck: 250 W	5 mTorr	Varies with IBr percentage	Chemically assisted physical sputtering.	

## Experimental Protocols

### Surface Preparation (Common for Wet and Dry Etching)

Proper surface preparation is crucial for achieving uniform and reproducible etching results. The following is a general protocol for cleaning and preparing the **NI-42** surface prior to etching.

- Solvent Cleaning:
  - Ultrasonically clean the substrate in acetone for 5-10 minutes to remove organic residues.

- Rinse thoroughly with isopropyl alcohol (IPA).
- Dry the substrate with a stream of dry nitrogen gas.
- Surface Activation (Pickling):
  - To remove the native oxide layer and activate the surface, immerse the substrate in a dilute hydrochloric acid (HCl) solution (e.g., 10% HCl in deionized water) for 30-60 seconds at room temperature.
  - Immediately rinse with deionized (DI) water.
  - Dry thoroughly with nitrogen gas.

## Protocol 1: Wet Etching of NI-42 using Ferric Chloride

This protocol describes a common method for wet etching **NI-42** using a ferric chloride-based etchant.

Materials:

- Ferric Chloride ( $\text{FeCl}_3$ ) solution
- Deionized (DI) water
- Beakers
- Hot plate with magnetic stirring
- Substrate holder
- Timer
- Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

- Prepare the etchant solution by dissolving  $\text{FeCl}_3$  in DI water to the desired concentration. For a known etch rate of 1.25  $\mu\text{m}/\text{min}$ , a commercially available solution can be used.[\[6\]](#)

- Heat the etchant solution to the target temperature (e.g., 40-60°C) using a hot plate with gentle stirring.[6]
- Immerse the photoresist-patterned and surface-prepared **NI-42** substrate into the heated etchant solution using a substrate holder.
- Start the timer and monitor the etching process. Gentle agitation can help to ensure uniform etching.
- The etching time will depend on the thickness of the **NI-42** film and the desired etch depth. For a target etch rate of 1.25  $\mu\text{m}/\text{min}$ , calculate the required time.[6]
- Periodically check the substrate by rinsing with DI water to observe the progress, especially as the expected etch time approaches.[6]
- Once the desired pattern is etched, immediately transfer the substrate to a beaker of DI water to stop the etching process.
- Rinse the substrate thoroughly with DI water for several minutes to remove all residual etchant.
- Dry the substrate with a stream of dry nitrogen.
- Strip the photoresist using an appropriate solvent.

## Protocol 2: Dry Etching of NI-42 using a Chlorine-Based Plasma

This protocol provides a general procedure for anisotropic dry etching of **NI-42** using a Reactive Ion Etching (RIE) or Inductively Coupled Plasma (ICP) system with a chlorine-based chemistry.

Materials and Equipment:

- RIE or ICP etching system
- Chlorine ( $\text{Cl}_2$ ) gas

- Argon (Ar) gas
- Substrate with patterned hard mask (e.g., SiO<sub>2</sub>, SiN<sub>x</sub>) or photoresist
- PPE appropriate for cleanroom and plasma etching environments

#### Procedure:

- Ensure the etching chamber is clean and has been conditioned if necessary.
- Load the surface-prepared and patterned **NI-42** substrate into the etching chamber.
- Evacuate the chamber to the desired base pressure.
- Introduce the process gases, Cl<sub>2</sub> and Ar, at the specified flow rates. A common starting point is a mixture with a low percentage of Cl<sub>2</sub> (e.g., 20% Cl<sub>2</sub> in Ar) to favor anisotropic etching.[\[10\]](#)
- Set the process pressure (e.g., 5 mTorr).[\[10\]](#)
- Apply RF power to the ICP source (e.g., 700 W) and a DC bias to the substrate chuck (e.g., -300 V) to control plasma density and ion energy, respectively.[\[9\]](#)[\[10\]](#)
- Initiate the plasma to start the etching process.
- The etch time is determined by the film thickness and the calibrated etch rate of the specific tool and process parameters.
- After the etching is complete, turn off the RF power and gas flows.
- Purge the chamber with an inert gas like nitrogen.
- Vent the chamber and unload the etched substrate.
- If a hard mask was used, it can be removed using an appropriate wet or dry etching process. If photoresist was used, it can be stripped using a plasma ashing process (O<sub>2</sub> plasma) or a solvent stripper.

## Visualizations

## Experimental Workflow for NI-42 Etching

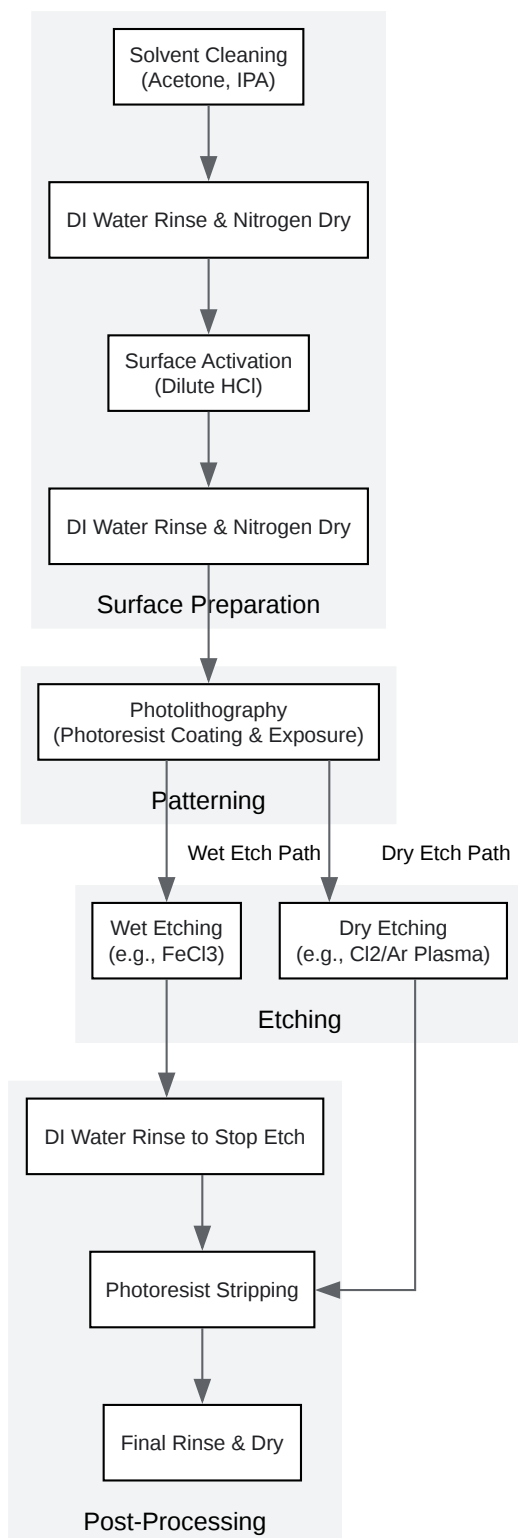


Figure 1: General Experimental Workflow for NI-42 Etching

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Caption: General experimental workflow for both wet and dry etching of **NI-42**.

## Signaling Pathway for Wet and Dry Etching Mechanisms

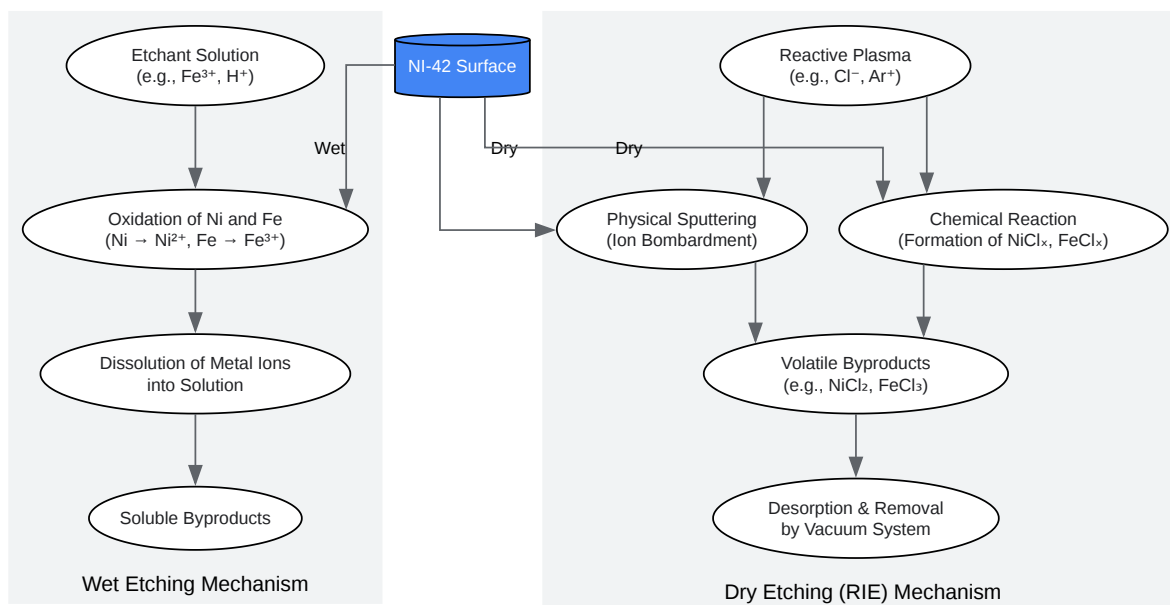


Figure 2: Simplified Mechanisms of NI-42 Etching

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Caption: Simplified representation of wet and dry etching mechanisms for **NI-42**.

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